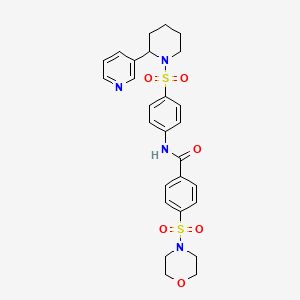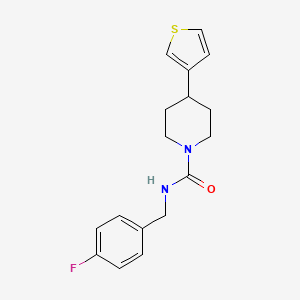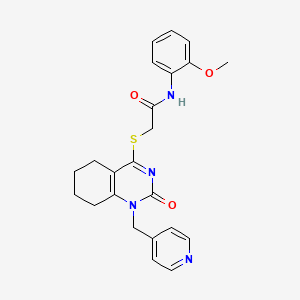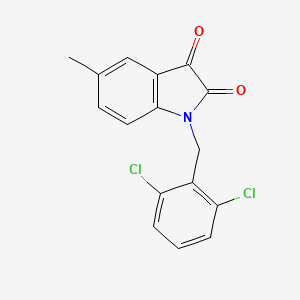
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza virus. This compound has also been found to have a low toxicity profile, making it an attractive compound for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is its low toxicity profile, which makes it an attractive compound for further research. This compound has also been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. One area of research could be the development of this compound derivatives with improved solubility and bioavailability. Another area of research could be the investigation of the mechanism of action of this compound and its potential targets. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound in various disease conditions. Overall, this compound has shown great promise as a potential therapeutic agent and further research is warranted to fully understand its biological activities and potential clinical applications.
Synthesis Methods
The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 3-(3-methoxypyrazin-2-yloxy)piperidine with furan-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process that involves the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive compound for further research.
Scientific Research Applications
Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and influenza virus.
properties
IUPAC Name |
furan-2-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-13-14(17-7-6-16-13)22-11-4-2-8-18(10-11)15(19)12-5-3-9-21-12/h3,5-7,9,11H,2,4,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUFHBLSWJNMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2391474.png)


![(2-{[1-(3-methoxypropyl)-1H-pyrazol-3-yl]amino}-5-nitrophenyl)methanesulfonyl fluoride](/img/structure/B2391477.png)

![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)

![4-methoxy-N-[2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2391486.png)



![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)